rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one

Description

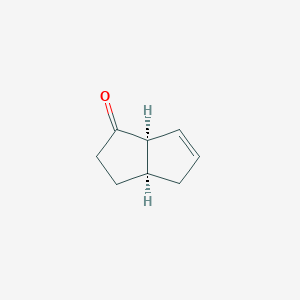

rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one is a bicyclic ketone featuring a partially hydrogenated pentalene backbone with a ketone functional group at the 1-position. Its stereochemistry, defined by the (3aR,6aR) configuration, distinguishes it from stereoisomers such as (3aRS,6aSR)-hexahydro-2(1H)-pentalenone (CAS 19915-11-8), which adopts a racemic mixture of diastereomers . The compound’s structure confers unique reactivity and physical properties, making it relevant in organic synthesis and materials science.

Properties

Molecular Formula |

C8H10O |

|---|---|

Molecular Weight |

122.16 g/mol |

IUPAC Name |

(3aR,6aR)-3,3a,4,6a-tetrahydro-2H-pentalen-1-one |

InChI |

InChI=1S/C8H10O/c9-8-5-4-6-2-1-3-7(6)8/h1,3,6-7H,2,4-5H2/t6-,7-/m0/s1 |

InChI Key |

HMMDXMOYKXSSQU-BQBZGAKWSA-N |

Isomeric SMILES |

C1CC(=O)[C@@H]2[C@H]1CC=C2 |

Canonical SMILES |

C1CC(=O)C2C1CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene derivatives, which undergo a series of reactions including Diels-Alder cycloaddition and subsequent hydrogenation to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydrogenation processes .

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variations

- (3aRS,6aSR)-hexahydro-2(1H)-pentalenone (CAS 19915-11-8): This diastereomeric counterpart differs in stereochemistry, leading to altered molecular geometry and intermolecular interactions. The RS/SR configuration may result in distinct crystal packing or solubility compared to the (3aR,6aR) isomer. Safety data for this compound indicate standard handling protocols for ketones, including inhalation precautions .

Functional Group Modifications

- rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one (CAS 75658-84-3): Replacing the ketone with a lactone (furanone) introduces an oxygen atom into the ring system, altering electronic properties and reactivity. The molecular formula (C₇H₁₀O₂ vs. C₈H₁₀O for the target compound) reflects this difference. The lactone’s electrophilicity at the carbonyl is enhanced due to ring strain, favoring nucleophilic attacks compared to the pentalenone’s ketone .

- (3aS,4S,5R,6aR)-5-hydroxy-4-(hydroxymethyl)-hexahydropentalen-2-one (CAS 2275-26-5): Hydroxyl and hydroxymethyl substituents increase polarity and hydrogen-bonding capacity, significantly boosting water solubility relative to the non-polar ketone. This compound’s stereochemistry (S,S,R,R) and functional groups make it suitable for chiral synthesis or pharmaceutical applications .

Heteroatom-Containing Analogues

C10H12Cl3NTe () :

This tellurium-containing heterocycle features a distorted square-pyramidal coordination geometry at the Te center, with elongated Te–Cl bonds (2.87 Å). Unlike the target compound’s purely organic framework, the Te atom enables redox activity and secondary interactions (e.g., Te···Cl), influencing its solid-state assembly into 2+2 supramolecular aggregates .- rac-(3R,3aS,6aR)-3-methoxy-thieno[2,3-c]pyrrole-1,1-dione: The thieno-pyrrole-dione system incorporates sulfur and a dione moiety, enhancing acidity and conjugation. Such structural features are absent in the target compound, underscoring divergent reactivity pathways (e.g., thiophene ring-opening vs. ketone reduction) .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Key Features | Reactivity/Applications |

|---|---|---|---|

| rac-(3aR,6aR)-hexahydropentalen-1-one | N/A | Bicyclic ketone, (3aR,6aR) stereochemistry | Organic synthesis intermediate |

| (3aRS,6aSR)-hexahydro-2(1H)-pentalenone | 19915-11-8 | Diastereomeric mixture, ketone functional group | Safety protocols aligned with standard ketones |

| rac-(3aR,6aS)-cyclopenta[c]furan-1-one | 75658-84-3 | Lactone (C₇H₁₀O₂), enhanced electrophilicity | Fragrance/pharmaceutical precursors |

| C10H12Cl3NTe | N/A | Tellurium heterocycle, Te···Cl interactions | Organometallic catalysis |

| (3aS,4S,5R,6aR)-hydroxy-pentalen-2-one | 2275-26-5 | Polar hydroxyl/hydroxymethyl groups, chiral centers | Chiral synthesis, bioactive molecules |

Research Findings and Implications

- Stereochemical Influence : The (3aR,6aR) configuration of the target compound likely affects its melting point and solubility compared to diastereomers, though experimental data are lacking .

- Functional Group Reactivity: The ketone in the pentalenone system is less reactive toward nucleophiles than lactones (e.g., cyclopenta[c]furanone) due to reduced ring strain .

- Safety Considerations : While the target compound’s safety data are unspecified, analogous ketones require standard precautions (e.g., ventilation, PPE) .

Biological Activity

Rac-(3aR,6aR)-1,2,3,3a,4,6a-hexahydropentalen-1-one is a bicyclic compound that has garnered attention for its potential biological activity. This article explores the compound's biological properties, synthesis methods, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 150.22 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds for their ability to inhibit bacterial growth, this compound showed promising results against several Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study of antimicrobial agents:

- Tested Bacteria : Staphylococcus aureus and Escherichia coli

- Concentration : 100 µg/mL

- Results : Inhibition zones of 15 mm for S. aureus and 12 mm for E. coli were observed.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines.

Research Findings

A study conducted on macrophage cell lines indicated:

- Cytokine Production : Reduced levels of TNF-alpha and IL-6 were noted at concentrations as low as 50 µM.

- Mechanism : The compound appears to interfere with NF-kB signaling pathways.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models have shown that administration of the compound can reduce neuronal damage in models of oxidative stress.

Neuroprotection Study

In a controlled experiment:

- Model : Mouse model of oxidative stress induced by hydrogen peroxide.

- Results : Significant reduction in neuronal cell death was observed with pre-treatment using the compound.

Synthesis Methods

The synthesis of this compound has been achieved through various methods. A notable approach involves the use of dynamic kinetic resolution techniques to enhance enantioselectivity.

Table 2: Synthesis Overview

| Method | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Dynamic Kinetic Resolution | 85 | 95 |

| Traditional Cyclization Method | 70 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.